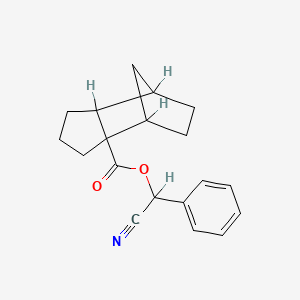
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and an octahydro-3ah-4,7-methanoindene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyano(phenyl)methyl halide with an octahydro-3ah-4,7-methanoindene derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The octahydro-3ah-4,7-methanoindene core provides structural stability and rigidity, which can be crucial for binding to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-4,7-methanoindene: Shares the core structure but lacks the cyano and phenyl groups.
Cyano(phenyl)methyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is unique due to its combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
93107-51-8 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
[cyano(phenyl)methyl] tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C19H21NO2/c20-12-17(13-5-2-1-3-6-13)22-18(21)19-10-4-7-16(19)14-8-9-15(19)11-14/h1-3,5-6,14-17H,4,7-11H2 |
Clave InChI |
SBOQBZKALAJGQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CCC(C3)C2(C1)C(=O)OC(C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


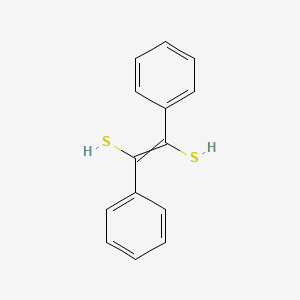
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
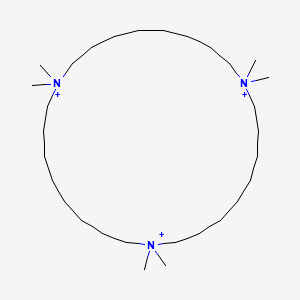
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
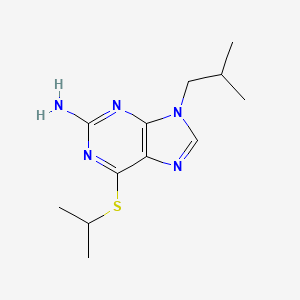

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
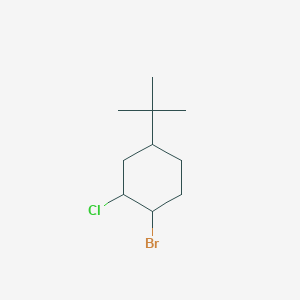
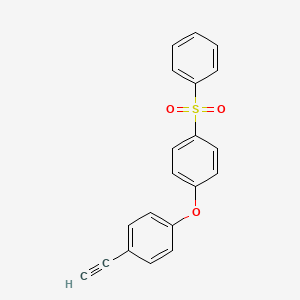
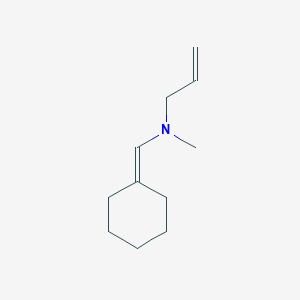
![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
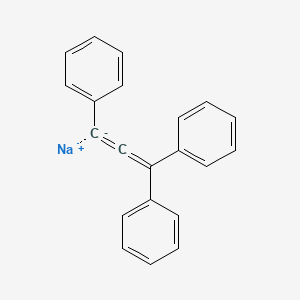
![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
